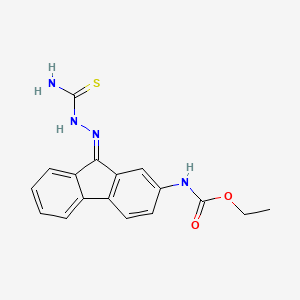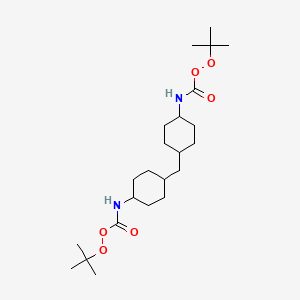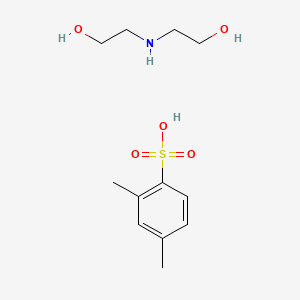
d-Gluconic acid, cyclic ester with boric acid (H3BO3), sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
d-Gluconic acid, cyclic ester with boric acid (H3BO3), sodium salt is a compound that combines the properties of gluconic acid and boric acid. It is known for its unique chemical structure and properties, which make it useful in various scientific and industrial applications. The compound is often used in the fields of chemistry, biology, and medicine due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of d-Gluconic acid, cyclic ester with boric acid (H3BO3), sodium salt typically involves the reaction of gluconic acid with boric acid in the presence of sodium hydroxide. The reaction conditions often include controlled temperature and pH to ensure the formation of the cyclic ester. The process can be summarized as follows:
Reactants: Gluconic acid, boric acid, and sodium hydroxide.
Reaction: The reactants are mixed in an aqueous solution.
Conditions: The reaction mixture is heated to a specific temperature and maintained at a controlled pH.
Product Formation: The cyclic ester is formed, and the sodium salt is obtained by neutralizing the reaction mixture.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over reaction parameters. The process involves continuous monitoring of temperature, pH, and concentration of reactants to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
d-Gluconic acid, cyclic ester with boric acid (H3BO3), sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gluconic acid derivatives, while reduction can produce simpler boron-containing compounds.
Aplicaciones Científicas De Investigación
d-Gluconic acid, cyclic ester with boric acid (H3BO3), sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential therapeutic properties and used in drug formulation.
Industry: Utilized in the production of cleaning agents, corrosion inhibitors, and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of d-Gluconic acid, cyclic ester with boric acid (H3BO3), sodium salt involves its interaction with molecular targets such as enzymes and cellular components. The compound can form complexes with metal ions, which can influence various biochemical pathways. Its cyclic ester structure allows it to participate in specific reactions that are crucial for its biological and chemical activity.
Comparación Con Compuestos Similares
Similar Compounds
Calcium borogluconate: Similar in structure but contains calcium instead of sodium.
Magnesium borogluconate: Contains magnesium and has similar properties.
Potassium borogluconate: Contains potassium and is used in similar applications.
Uniqueness
d-Gluconic acid, cyclic ester with boric acid (H3BO3), sodium salt is unique due to its specific combination of gluconic acid and boric acid with sodium. This combination imparts distinct chemical and physical properties that make it suitable for a wide range of applications, particularly in fields requiring stability and reactivity.
Propiedades
Número CAS |
62185-81-3 |
|---|---|
Fórmula molecular |
C6H12BNa3O10 |
Peso molecular |
323.94 g/mol |
Nombre IUPAC |
trisodium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;borate |
InChI |
InChI=1S/C6H12O7.BO3.3Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;2-1(3)4;;;/h2-5,7-11H,1H2,(H,12,13);;;;/q;-3;3*+1/t2-,3-,4+,5-;;;;/m1..../s1 |
Clave InChI |
HUJANBVKCSRPQH-GQOAHPRESA-N |
SMILES isomérico |
B([O-])([O-])[O-].C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Na+].[Na+].[Na+] |
SMILES canónico |
B([O-])([O-])[O-].C(C(C(C(C(C(=O)O)O)O)O)O)O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



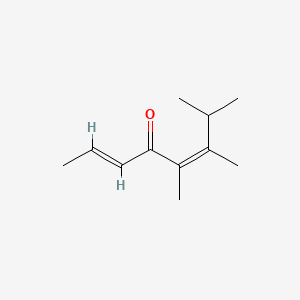
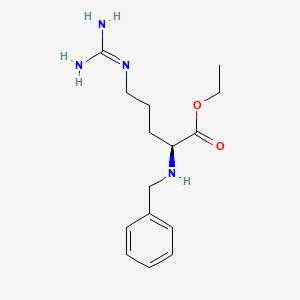
![[3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate](/img/structure/B12675130.png)

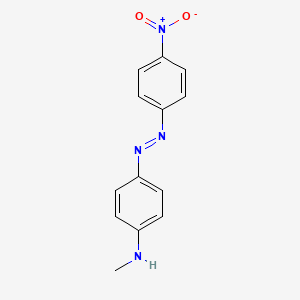
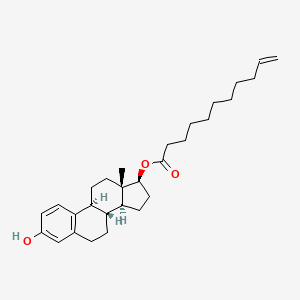

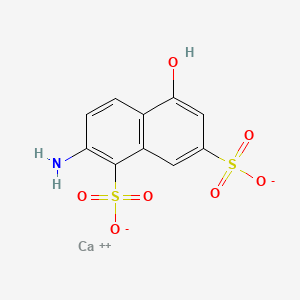
![Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate](/img/structure/B12675171.png)
